4,6-Dichloro-2-(Methylsulfonyl)pyrimidine
Overview
Description
4,6-Dichloro-2-(Methylsulfonyl)pyrimidine is a chemical compound with the molecular formula C5H4Cl2N2O2S . It is used in various chemical reactions, particularly in the synthesis of N-substituted azacalix pyrimidines and hyperbranched poly (arylene pyrimidine ether)s .
Synthesis Analysis
The compound can be synthesized from 4,6-dichloro-2-(methylthio)pyrimidine. It has been used to synthesize two new hyperbranched poly (arylene pyrimidine ether)s with diphenol via a nucleophilic substitution polymerization .Molecular Structure Analysis
The molecular structure of 4,6-Dichloro-2-(Methylsulfonyl)pyrimidine consists of a pyrimidine ring with two chlorine atoms and a methylsulfonyl group attached to it .Chemical Reactions Analysis
Chemoselective S NAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines and their derivatives have been described . In the presence of weak bases, anilines and secondary aliphatic amines selectively displace the chloride group .Physical And Chemical Properties Analysis
4,6-Dichloro-2-(Methylsulfonyl)pyrimidine is a white to yellow to orange powder or crystal . It has a melting point of 118 - 122 °C and a density of 1.60 . It is soluble in methanol .Scientific Research Applications
Chemoselective Reactions
4,6-Dichloro-2-(Methylsulfonyl)pyrimidine is noted for its chemoselective reactions with amines and their derivatives. Weak bases like anilines and secondary aliphatic amines are known to selectively displace the chloride group. On the other hand, deprotonated anilines and their carbonyl derivatives displace the sulfone group. Interestingly, primary aliphatic amines show selective displacement of the sulfone group, although their reactions with other electrophiles are generally less selective. This selective behavior is suggested to be driven by steric factors (Baiazitov et al., 2013).
Nonlinear Optical Material Potential
4,6-Dichloro-2-(Methylsulfonyl)pyrimidine (DCMSP) has been synthesized and studied for its potential as a third-order nonlinear optical material. The detailed spectroscopic studies, including SCXRD, FT-Raman, FT-IR, and NMR, alongside Hirshfeld surface analysis and DFT calculations, provide insights into its molecular and electronic structure. Quantum chemical calculations indicate that DCMSP exhibits significant linear and nonlinear optical properties, making it a candidate for applications in nonlinear optical devices like optical limiting and optical switching. Additionally, the local and global reactivity parameters, including the molecular electrostatic potential and atomic Fukui indices, were investigated, offering insights into the stability and reactivity of DCMSP (Murthy et al., 2019).
Synthetic Utility
Safety And Hazards
The compound is classified as dangerous according to GHS classification . It can cause severe skin burns and eye damage. Precautionary measures include wearing protective gloves, clothing, and eye/face protection .
Relevant Papers Several papers have been published on 4,6-Dichloro-2-(Methylsulfonyl)pyrimidine. These include studies on its synthesis , chemical reactions , and potential applications .
properties
IUPAC Name |
4,6-dichloro-2-methylsulfonylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O2S/c1-12(10,11)5-8-3(6)2-4(7)9-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DROUVIKCNOHKBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=CC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286356 | |
Record name | 4,6-Dichloro-2-(methanesulfonyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-(Methylsulfonyl)pyrimidine | |
CAS RN |
4489-34-3 | |
Record name | 4489-34-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45040 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-Dichloro-2-(methanesulfonyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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